

Preclinical Anti-Tumor Activity of FT836: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

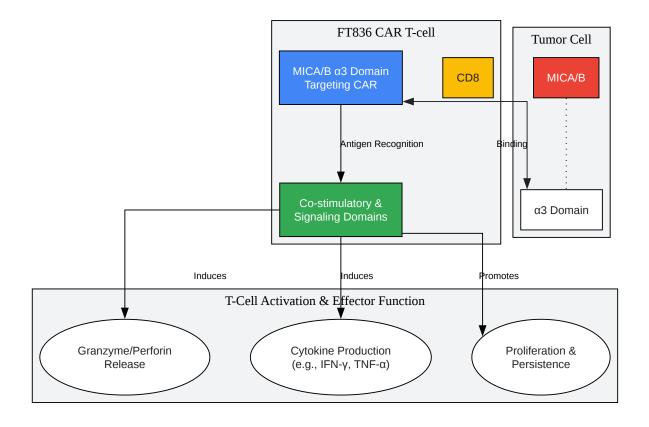
FT836 is an investigational, off-the-shelf, induced pluripotent stem cell (iPSC)-derived chimeric antigen receptor (CAR) T-cell therapy engineered to target solid tumors.[1][2] Developed by Fate Therapeutics, FT836 is designed to overcome key challenges in treating solid tumors with cell-based therapies, including tumor antigen heterogeneity, the immunosuppressive tumor microenvironment, and host-versus-graft rejection. This technical guide provides a comprehensive overview of the publicly available preclinical data on FT836's anti-tumor activity, focusing on its mechanism of action, experimental validation, and future clinical potential.

Mechanism of Action: Targeting MICA/B with a Novel CAR Design

FT836 targets the MHC class I-related proteins A (MICA) and B (MICB), stress-induced ligands that are frequently overexpressed on a wide range of solid tumors but have limited expression on healthy tissues.[1][2] A common tumor escape mechanism involves the proteolytic shedding of MICA/B from the cancer cell surface, preventing recognition by native immune cells. FT836 is engineered with a novel CAR that specifically targets the membrane-proximal α3 domain of MICA/B.[1][2] This unique targeting strategy is designed to prevent MICA/B shedding, thereby stabilizing the target antigen on the tumor cell surface and promoting robust and sustained antitumor activity.[1][2]



Signaling Pathway of FT836 Engagement



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Caption: FT836 CAR binding to the MICA/B α 3 domain on tumor cells, initiating downstream signaling for T-cell activation and effector functions.

The "Sword & Shield" Technology for Enhanced Persistence

A significant hurdle for allogeneic cell therapies is rejection by the host immune system. FT836 incorporates Fate Therapeutics' proprietary "Sword & Shield" technology to overcome this

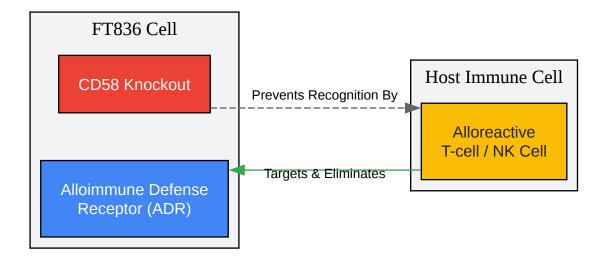


challenge. This system is comprised of two key genetic modifications:

- Alloimmune Defense Receptor (ADR): A 4-1BB-based CAR that targets and eliminates alloreactive host immune cells.
- CD58 Knockout: Deletion of the CD58 protein on the FT836 cell surface, which is a key ligand for the CD2 receptor on T cells and NK cells, thereby evading recognition and attack by the host immune system.

This dual approach is designed to allow FT836 to persist and exert its anti-tumor activity without the need for patient lymphodepletion, a common and often toxic conditioning regimen required for other cell therapies.[3]

Logical Relationship of the "Sword & Shield" Technology



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Caption: The "Sword & Shield" technology of FT836, illustrating the dual mechanism of host immune cell elimination and evasion.

Preclinical Anti-Tumor Activity

Preclinical studies have demonstrated that FT836 exhibits potent and durable anti-tumor activity across a broad range of solid tumor types.[1][2] The data, primarily presented at the



2024 Society for Immunotherapy of Cancer (SITC) 39th Annual Meeting, highlights the robust in vitro and in vivo efficacy of FT836.[1][2]

In Vitro Cytotoxicity

Note: Specific quantitative data from in vitro cytotoxicity assays, such as EC50 values and time-course killing assays, have not been publicly released. The following table summarizes the qualitative findings.

Target Cell Line	Tumor Type	MICA/B Expression	FT836-mediated Killing
Various	Lung, Gastric, Ovarian, Prostate	Varied	Potent and specific killing observed

In Vivo Tumor Growth Inhibition

Note: Detailed quantitative data from in vivo studies, including tumor growth inhibition (TGI) percentages and survival curves, are not publicly available. The table below provides a qualitative summary of the reported in vivo anti-tumor activity.

Tumor Model	Cancer Type	Key Findings
Xenograft	Broad array of solid tumors	Potent and durable anti-tumor activity observed
Functional persistence in the presence of alloreactive T-cells		

Combination Therapy

Preclinical evidence suggests that the anti-tumor activity of FT836 can be enhanced when used in combination with standard-of-care cancer therapies.[1][2]

 Chemotherapy and Radiation: In vitro treatment of tumor cells with chemotherapy or radiation has been shown to upregulate MICA/B expression, leading to enhanced cytolytic activity of FT836.[1][2]



 Antibody-Dependent Cellular Cytotoxicity (ADCC): FT836 is also engineered with a highaffinity, non-cleavable CD16a (hnCD16) Fc receptor, enabling it to mediate ADCC in combination with therapeutic antibodies.[4][5]

Experimental Protocols

Note: Detailed, step-by-step experimental protocols for the preclinical studies of FT836 have not been made publicly available. The following is a high-level description of the likely methodologies employed based on the reported findings.

iPSC-derived CAR T-cell Generation

FT836 is manufactured from a clonal master induced pluripotent stem cell (iPSC) line. This line undergoes multiplexed genetic engineering to introduce the MICA/B-targeting CAR, the "Sword & Shield" components, and other functional enhancements. The engineered iPSCs are then differentiated into a uniform population of CD8+ T cells.

In Vitro Cytotoxicity Assays

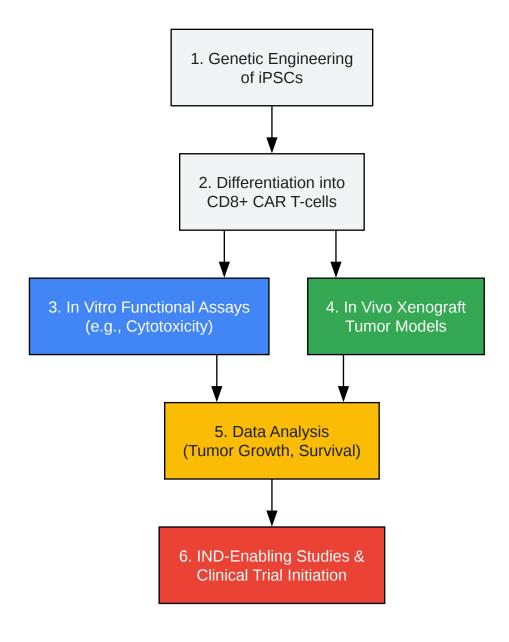
Standard chromium-51 release assays or newer non-radioactive methods were likely used to assess the ability of FT836 to lyse MICA/B-expressing tumor cell lines. These assays typically involve co-culturing FT836 effector cells with target tumor cells at various effector-to-target ratios and measuring the release of a cytoplasmic marker from lysed target cells.

In Vivo Xenograft Models

To evaluate the in vivo anti-tumor activity, immunodeficient mice were likely implanted with human solid tumor cell lines. Once tumors were established, mice would have been treated with FT836, and tumor growth would be monitored over time using caliper measurements. Animal survival would also be a key endpoint. To assess the efficacy of the "Sword & Shield" technology, models with co-engrafted human peripheral blood mononuclear cells (PBMCs) may have been used to simulate a human immune system.

Experimental Workflow for Preclinical Evaluation





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Caption: A generalized workflow for the preclinical development and evaluation of FT836.

Summary and Future Directions

The preclinical data for FT836 demonstrate a promising anti-tumor profile for this novel, iPSC-derived CAR T-cell therapy. Its unique targeting of the $\alpha 3$ domain of MICA/B, combined with the innovative "Sword & Shield" technology, suggests the potential for potent and durable efficacy against a wide range of solid tumors without the need for lymphodepleting chemotherapy. The enhancement of its activity in combination with standard cancer treatments further broadens its therapeutic potential. While the publicly available data is currently limited to qualitative



descriptions, the initiation of a Phase 1 clinical trial will provide further insights into the safety and efficacy of FT836 in patients with advanced solid tumors. Continued research and publication of detailed preclinical and clinical data will be crucial for fully understanding the therapeutic potential of this next-generation cell therapy.

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